Trimethobenzamide Hydrochloride is typically synthesized through the coupling of 4-(2-dimethylaminoethoxy)benzyl amine with 3,4,5-trimethoxybenzoic acid. [, ] This reaction often results in impurities that necessitate further purification steps to meet regulatory specifications. []
Synthesis Analysis
Interestingly, the synthesis of Itopride Hydrochloride, another pharmaceutical compound, shares a common intermediate with Trimethobenzamide Hydrochloride: 4-(dimethylaminoethoxy)benzyl amine. [] This shared intermediate highlights potential synthetic pathways and research connections between these two compounds.
Analytical Chemistry
Quantitative analysis in pharmaceutical formulations: Researchers have developed and validated methods for accurately quantifying Trimethobenzamide Hydrochloride in pharmaceutical dosage forms, such as capsules and injections, using techniques like ion-pair column chromatography coupled with UV spectrophotometry. [, ] This ensures the quality control of pharmaceutical products containing Trimethobenzamide Hydrochloride.
Stability indicating methods: Reverse-phase ultra-performance liquid chromatography (RP-UPLC) methods have been developed to assess the stability of Trimethobenzamide Hydrochloride under various stress conditions, providing valuable information for its storage and formulation development. [, ]
Impurity profiling: Analytical techniques like thin-layer chromatography and RP-UPLC help identify and quantify impurities present in Trimethobenzamide Hydrochloride samples, ensuring its purity and safety for research purposes. [, ]
Pharmacological Research
Comparative studies: Trimethobenzamide Hydrochloride has been investigated alongside other antiemetic agents, such as prochlorperazine, to compare their efficacy and safety profiles in various experimental models. [] Such comparative studies provide valuable insights for selecting appropriate antiemetic agents for specific research applications.
Related Compounds
3,4,5-Trimethoxybenzoic Acid
Compound Description: 3,4,5-Trimethoxybenzoic acid serves as a key starting material in the synthesis of trimethobenzamide hydrochloride. [, ] This carboxylic acid derivative features three methoxy groups (-OCH3) at the 3, 4, and 5 positions of the benzene ring.
Relevance: This compound forms the core structure of trimethobenzamide hydrochloride. The only structural difference is the substitution of the carboxylic acid group (-COOH) in 3,4,5-trimethoxybenzoic acid with an amide linkage (-CONH-) connected to a substituted benzyl group in trimethobenzamide hydrochloride. [] A method for detecting 3,4,5-trimethoxybenzoic acid as an impurity in trimethobenzamide hydrochloride has been developed. []
4-(2-Dimethylaminoethoxy)benzyl Amine
Compound Description: This compound, also known as N,N-dimethyl-1-(4-aminophenyl)-2-propanamine, acts as the other primary building block in the synthesis of trimethobenzamide hydrochloride. [] It possesses a dimethylaminoethoxy group attached to the para position of a benzylamine moiety.
Relevance: This compound provides the substituted benzyl group that forms the amide bond with 3,4,5-trimethoxybenzoic acid during trimethobenzamide hydrochloride synthesis. [] This amine is central to the final structure of trimethobenzamide hydrochloride. []
Itopride Hydrochloride
Compound Description: Itopride hydrochloride, like trimethobenzamide hydrochloride, is an antiemetic medication, specifically classified as a prokinetic agent. [] It's primarily used to treat functional dyspepsia.
Relevance: Itopride hydrochloride shares a synthetic pathway with trimethobenzamide hydrochloride, both originating from the common intermediate 4-(2-dimethylaminoethoxy)benzyl amine. [] This highlights a close structural relationship between the two compounds, with both featuring the same substituted benzyl amine moiety linked to an aromatic carboxylic acid derivative. []
Prochlorperazine
Compound Description: Prochlorperazine belongs to the phenothiazine class of antiemetic drugs. [, , ] It is frequently employed to alleviate nausea and vomiting.
Relevance: Prochlorperazine serves as a comparative agent in several studies evaluating trimethobenzamide hydrochloride's efficacy and side effects. [, ] While both demonstrate antiemetic properties, they differ significantly in their chemical structures and pharmacological profiles. [] Unlike trimethobenzamide hydrochloride, prochlorperazine has been linked to jaundice and exhibits a higher risk of extrapyramidal side effects. [, ]
Pyrilamine Maleate
Compound Description: Pyrilamine maleate is an antihistamine medication with antiemetic properties. [, ]
Relevance: It has been clinically compared to trimethobenzamide hydrochloride for controlling vomiting in children, highlighting its use as an alternative antiemetic agent. [, ] The comparison underscores the need to explore various treatment options for nausea and vomiting.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trimethobenzamide is an orally available, antiemetic agent used in the therapy of nausea and vomiting associated with medications and gastrointestinal, viral and other illnesses. Trimethobenzamide has not been linked convincingly to elevations in serum enzymes during therapy or to cases of clinically apparent liver injury with jaundice. Trimethobenzamide, also known as T-gen or tebamide, belongs to the class of organic compounds known as n-benzylbenzamides. N-benzylbenzamides are compounds containing a benzamide moiety that is N-linked to a benzyl group. Trimethobenzamide is a drug which is used for the treatment of postoperative nausea and vomiting and for nausea associated with gastroenteritis. Trimethobenzamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Trimethobenzamide has been detected in multiple biofluids, such as urine and blood. Within the cell, trimethobenzamide is primarily located in the membrane (predicted from logP). Trimethobenzamide is the amide obtained by formal condensation of 3,4,5-trihydroxybenzoic acid with 4-[2-(N,N-dimethylamino)ethoxy]benzylamine. It is used to prevent nausea and vomitting in humans. It has a role as an antiemetic. It is a tertiary amino compound and a member of benzamides.
Zafirlukast is a cysteinyl leukotriene 1 (CysLT1) receptor antagonist (IC50 = 0.014 μM in a cell-based calcium mobilization assay). It is selective for CysLT1 over CysLT2 receptors (IC50 = 58 μM). It inhibits mucus secretion induced by leukotriene D4 (LTD4;) in isolated guinea pig trachea (IC50 = 0.6 μM). Zafirlukast (5 μM) inhibits ovalbumin-induced increases in tracheal mucus secretion in ovalbumin-sensitized guinea pigs by 65%. It inhibits LTD4-induced bronchoconstriction in anesthetized guinea pigs (ED50 = 61 nmol/kg, i.v.). Formulations containing zafirlukast have been used in the prophylaxis and chronic treatment of asthma. A potent, selective and orally active CysLT receptor antagonist. Leukotriene D4 antagonist. Used as an antiasthmatic. HSP70 inhibitor (IC50=37uM). Clinically useful antiasthmatic agent. Cell permeable. Zafirlukast is a tolyl compound and leukotriene receptor antagonist (LTRA), with anti-asthmatic and potential capsular contracture-preventing activities. Upon administration, zafirlukast selectively and competitively binds to and blocks the cysteinyl leukotriene 1 receptor (CYSLTR1), thereby preventing the potent pro-inflammatory mediators leukotriene C4, D4 and E4 from binding. This prevents leukotriene-mediated actions, including enhanced migration of eosinophils and neutrophils, increased adhesion of leukocytes, increased monocyte and neutrophil aggregation, increased airway edema, inflammation, capillary permeability and bronchoconstriction. In addition, zafirlukast may decrease collagen deposition, fibrosis, and capsular thickness after implantation, thereby preventing scar tissue. Zafirlukast is an orally available leukotriene receptor antagonist which is widely used for the prophylaxis and chronic treatment of asthma. Zafirlukast has been linked to rare, but occasionally severe cases of acute liver injury. Zafirlukast, also known as accolate or accolic acid, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Zafirlukast is a drug which is used for the prophylaxis and chronic treatment of asthma. Zafirlukast exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Zafirlukast has been detected in multiple biofluids, such as urine and blood. Within the cell, zafirlukast is primarily located in the cytoplasm and membrane (predicted from logP).
Zalcitabine is an analog of pyrimidine derived from deoxycytidine with the replacement of the hydroxyl group in position 3’ with a hydrogen. In cells, it is phosphorylated to the active triphosphate form, ddCTP, which acts as a substrate for HIV reverse transcriptase (Ki = 51 nM). It incorporates into viral DNA where it terminates chain elongation when the missing hydroxyl group is encountered. Zalcitabine was the third antiretroviral approved by the FDA for treatment of HIV infection and AIDS. A pyrimidine nucleoside analogue with antiviral activity. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Zalcitabine is a synthetic dideoxynucleoside. After intracellular phosphorylation to its active metabolite, zalcitabine preferentially inhibits the gamma form of DNA polymerase present in tumor cell mitochondria, resulting in the inhibition of tumor cell mitochondrial DNA replication and tumor cell death. (NCI04) Zalcitabine, also known as DDC or hivid, belongs to the class of organic compounds known as pyrimidine 2', 3'-dideoxyribonucleosides. Pyrimidine 2', 3'-dideoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at positions 2 and 3. Zalcitabine is a drug which is used for the treatment of human immunovirus (hiv) infections in conjunction with other antivirals. Zalcitabine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Zalcitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, zalcitabine is primarily located in the cytoplasm. In humans, zalcitabine is involved in the zalcitabine action pathway. Zalcitabine is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound. Zalcitabine is a pyrimidine 2',3'-dideoxyribonucleoside compound having cytosine as the nucleobase. It has a role as an antiviral drug, an antimetabolite and a HIV-1 reverse transcriptase inhibitor.
CGS 9343B is a calmodulin inhibitor. It inhibits calmodulin-induced phosphodiesterase (PDE) activity (IC50 = 3.3 µM) but does not inhibit basal PKC activity at 100 µM. CGS 9343B (120 µM) inhibits calcium release induced by inositol 1,4,5-trisphosphate (IP3) in 261B rat liver epithelial cells. It reduces the incidence of diarrhea without affecting gastrointestinal transit time in a mouse model of secretory diarrhea induced by castor oil when administered at a dose of 3 mg/kg. Zaldaride maleate is an intestinal calmodulin inhibitor which has been shown to decrease the severity and duration of travelers' diarrhea and research suggests that calmodulin and intracellular calcium may serve as mediators of diarrhea in bacterial enteric infection.
Zaltidine, also known as CP-57,361, is an effective but hepatotoxic H2-receptor antagonist. Zaltidine appears to be an effective treatment of duodenal ulcer. However, the incidence of hepatic damage (8%) seems higher than with commonly used H2-receptor antagonists.